3-benzyl-N-isopropyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, an isopropyl group, an indole ring, and a quinazoline ring . These components are often found in biologically active compounds, so this molecule could potentially have interesting properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a fused ring structure that contains a benzene ring and a pyrrole ring . The quinazoline ring is a bicyclic compound that contains two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and ring systems. For example, the indole ring is known to undergo electrophilic substitution reactions . The quinazoline ring might also undergo a variety of reactions, depending on the substitution pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl and amide groups could enhance its solubility in polar solvents .Properties
IUPAC Name |
3-benzyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3S/c1-18(2)31-28(36)21-13-14-23-25(15-21)33-30(34(29(23)37)16-20-9-5-4-6-10-20)38-17-26(35)27-19(3)32-24-12-8-7-11-22(24)27/h4-15,18,32H,16-17H2,1-3H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCLFFICHBSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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